molecular formula C21H25N3O4S B4970541 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide

2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide

Cat. No. B4970541
M. Wt: 415.5 g/mol
InChI Key: IYSMYCFYAFMXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide, also known as AMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the expression of cyclin D1, which is a key regulator of the cell cycle. This compound also inhibits the expression of VEGF, which is a key regulator of angiogenesis. In addition, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. This compound has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and spread of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes this compound a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. This can make it difficult to determine the optimal dosage of this compound for use in lab experiments.

Future Directions

There are several future directions for the study of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide. One area of future research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of future research is the identification of new applications for this compound in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in lab experiments. Finally, the development of new analogs of this compound with improved efficacy and reduced toxicity is an area of future research that holds great promise.

Synthesis Methods

The synthesis of 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with allyl bromide to form N-allyl-4-aminobenzoic acid. The next step involves the reaction of N-allyl-4-aminobenzoic acid with N-isopropyl-4-aminobenzamide to form this compound. The final step involves the reaction of this compound with methylsulfonyl chloride to form the final product, this compound.

Scientific Research Applications

2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide has been widely studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. In addition, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[4-[methylsulfonyl(prop-2-enyl)amino]benzoyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-14-24(29(4,27)28)17-12-10-16(11-13-17)20(25)23-19-9-7-6-8-18(19)21(26)22-15(2)3/h5-13,15H,1,14H2,2-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSMYCFYAFMXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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